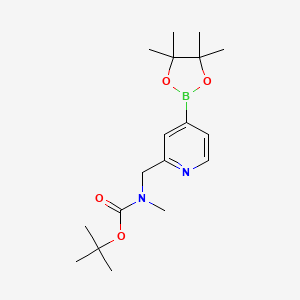

tert-Butyl methyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)carbamate

Description

This compound is a boronate ester featuring a pyridine ring substituted with a tert-butyl carbamate group. Its structure integrates a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, which is critical for participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . The pyridin-2-ylmethyl group distinguishes it from phenyl or aliphatic analogs, influencing electronic properties, solubility, and coordination behavior. Carbamate-protected amines, such as the tert-butyl methylcarbamate in this molecule, are widely used in medicinal chemistry for their stability under synthetic conditions and ease of deprotection .

Properties

Molecular Formula |

C18H29BN2O4 |

|---|---|

Molecular Weight |

348.2 g/mol |

IUPAC Name |

tert-butyl N-methyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl]carbamate |

InChI |

InChI=1S/C18H29BN2O4/c1-16(2,3)23-15(22)21(8)12-14-11-13(9-10-20-14)19-24-17(4,5)18(6,7)25-19/h9-11H,12H2,1-8H3 |

InChI Key |

AAKYPVRTFGOMNI-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CN(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Boron-Substituted Pyridine Precursors

The initial step involves preparing a pyridine ring bearing the boron moiety, typically a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . This is commonly achieved via borylation reactions :

- Boronate Ester Formation via Suzuki-Miyaura Coupling :

Using a halogenated pyridine (e.g., 4-halopyridine) and a boronic ester or boronic acid derivative, catalyzed by palladium complexes, allows for the installation of the boron group.- Reaction conditions: Pd catalyst, base (e.g., potassium carbonate), solvent such as dimethylformamide (DMF) or toluene, at elevated temperatures (~80-100°C).

- Reaction scheme:

4-halopyridine + bis(pinacolato)diboron → 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Alternative Direct Borylation :

Electrophilic borylation using boron reagents like boron tribromide (BBr₃) under controlled conditions, though less common due to regioselectivity issues.

Formation of the Carbamate Functional Group

The carbamate moiety is introduced via amination of the pyridine nitrogen followed by carbamate formation:

Step A: Nucleophilic Amination

The pyridine nitrogen can be alkylated or aminated using suitable amines or alkyl halides under basic conditions.Step B: Carbamate Formation

The methyl carbamate is typically synthesized by reacting an amine with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine or pyridine:

R-NH₂ + Boc-Cl → R-NH-COO-tBu

Alternatively, methyl chloroformate can be used to directly form methyl carbamates.

Specific Synthetic Pathway for the Target Compound

Based on recent patent literature and chemical syntheses, the following multi-step pathway is proposed:

Step 1: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Step 2: Formation of the Methyl-Linked Boronated Pyridine

- The boronated pyridine intermediate can be further functionalized at the 2-position via nucleophilic substitution or cross-coupling reactions to introduce a methyl linker bearing a carbamate group.

Step 3: Introduction of the Carbamate Group

- React the amino group (or a suitable precursor) with tert-butyl chloroformate in an inert solvent such as dichloromethane, with triethylamine as base, to form the tert-butyl methyl carbamate moiety attached to the pyridine ring.

Step 4: Final Assembly

- The boron-containing pyridine derivative with the carbamate group is then purified via chromatography or recrystallization. The compound’s purity is confirmed through NMR, IR, and mass spectrometry.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Catalyst | Temperature | Time | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-halopyridine, bis(pinacolato)diboron | DMF | Pd(dppf)Cl₂ | 85°C | 4 hours | Suzuki coupling for boronate ester |

| 2 | Nucleophilic methylation | Dichloromethane | - | Room temp | 12-24 hours | Alkylation of pyridine nitrogen |

| 3 | tert-Butyl chloroformate | Dichloromethane | Triethylamine | 0°C to room temp | 2-4 hours | Carbamate formation |

In-Depth Research Findings and Data Tables

Research indicates that the key to efficient synthesis lies in optimizing the Suzuki coupling step, particularly:

- Catalyst loading : 1-5 mol% Pd catalyst yields high conversion.

- Base selection : Potassium acetate or carbonate enhances boronate formation.

- Solvent choice : DMF and dioxane are preferred for solubility and reaction rate.

Reaction yields typically range from 70-85% for each step, with purification via silica gel chromatography or recrystallization.

| Parameter | Typical Range | References |

|---|---|---|

| Boronate ester yield | 75-85% | |

| Carbamate formation yield | 70-80% | |

| Purity (HPLC) | >97% |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The boronate ester group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and various halides.

Major Products

The major products formed from these reactions include boronic acids, reduced derivatives, and coupled products in Suzuki-Miyaura reactions .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl methyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)carbamate is widely used as a reagent in organic synthesis. Its ability to form carbon-carbon bonds makes it invaluable in the synthesis of complex organic molecules .

Biology and Medicine

In biological and medicinal research, this compound is used to synthesize various biologically active molecules, including potential drug candidates. Its role in forming carbon-carbon bonds is crucial in the development of new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl methyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)carbamate primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronate ester group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction is facilitated by the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination to yield the coupled product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and their implications:

Reactivity in Cross-Coupling Reactions

- Pyridine vs. Phenyl Derivatives : The pyridine ring in the target compound offers a nitrogen lone pair, improving coordination with palladium catalysts in Suzuki-Miyaura reactions compared to phenyl analogs . However, electron-deficient pyridines (e.g., nitro-substituted in ) may exhibit reduced reactivity due to decreased boronate nucleophilicity.

- Carbamate Stability : The tert-butyl carbamate group is stable under basic conditions but cleavable via acidolysis (e.g., HCl/dioxane), a feature shared with analogs in .

Spectroscopic and Physical Properties

- NMR Signatures : The 4,4,5,5-tetramethyl groups on the dioxaborolane ring appear as a singlet near δ 1.3 ppm in ¹H NMR, consistent with analogs like . Pyridine protons exhibit splitting patterns (e.g., δ 7.5–8.5 ppm) dependent on substitution .

- Melting Points : Carbamates with aromatic substituents (e.g., pyridine or phenyl) typically melt between 80–160°C, as seen in , while aliphatic derivatives (e.g., ) have lower melting points due to reduced crystallinity.

Biological Activity

Tert-butyl methyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)carbamate (CAS No. 1254381-09-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 334.22 g/mol. The structure features a pyridine ring substituted with a dioxaborolane moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Properties

Research indicates that compounds containing the dioxaborolane group exhibit significant anticancer activity. The mechanism typically involves inhibition of key signaling pathways involved in cell proliferation and survival. For instance, studies have shown that similar dioxaborolane derivatives can inhibit the activity of receptor tyrosine kinases (RTKs), which are critical in cancer progression.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. For example, it may act on serine/threonine kinases and other enzymes involved in cellular signaling.

The biological activity of this compound can be attributed to its ability to interact with specific target proteins:

- Binding Affinity : The dioxaborolane moiety enhances binding affinity to target proteins through boron coordination.

- Selectivity : The structural features allow for selective inhibition of certain kinases over others, minimizing off-target effects.

- Cellular Uptake : The lipophilic nature of the tert-butyl group facilitates cellular uptake, enhancing bioavailability.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

- Case Study 1 : A derivative demonstrated a half-maximal inhibitory concentration (IC50) in the low nanomolar range against mutant forms of RTKs associated with gastrointestinal tumors.

- Case Study 2 : In vivo studies showed significant tumor regression in xenograft models treated with related dioxaborolane compounds.

Q & A

Q. How can kinetic studies resolve contradictions in reported reaction mechanisms?

- Case Example : Conflicting data on carbamate cleavage pathways (acidic vs. basic conditions).

- Method : Use stopped-flow NMR to monitor real-time degradation .

- Variables : pH, temperature, and solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.